4,4'-(1-Benzyl-1H-1,2,4-triazole-3,5-diyl)dipyridine
Overview
Description
4,4'-(1-Benzyl-1H-1,2,4-triazole-3,5-diyl)dipyridine is a useful research compound. Its molecular formula is C19H15N5 and its molecular weight is 313.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Metal-Free Synthesis of Triazolo[1,5-a]pyridines : A novel strategy for synthesizing biologically significant 1,2,4-triazolo[1,5-a]pyridines was developed using a metal-free oxidative N-N bond formation method, demonstrating high efficiency and short reaction times (Zheng et al., 2014).
Regioselective Synthesis with Pyrimidine Nucleobases : A regioselective approach was used for synthesizing 1,5-disubstituted-1,2,3-triazoles functionalized with pyrimidine nucleobases, revealing potential ligands for viral and bacterial protein receptors (Algieri et al., 2022).
Corrosion Inhibition
- Protection of Mild Steel : 4H-1,2,4-triazole derivatives demonstrated significant inhibitory effects on the corrosion of mild steel in hydrochloric acid, suggesting their potential as effective corrosion inhibitors (Bentiss et al., 2007).
Materials Science
- Luminescent Rhenium Tricarbonyl Complexes : Synthesis of 1,2,3-triazole derivatives led to the creation of luminescent rhenium tricarbonyl complexes, showcasing applications in photoluminescence and electronic structure studies (Uppal et al., 2011).
Physiological Research
- Insights into Plant Growth and Terpenoid Metabolism : Plant growth retardants derived from triazole structures are used in physiological research, providing insights into the regulation of terpenoid metabolism and its relation to cell division and senescence (Grossmann, 1990).
Medicinal Chemistry
- Potential for Drug Design : Studies on 1,2,3-triazole derivatives highlight their versatility in medicinal chemistry, with applications in drug design due to favorable pharmacokinetic properties and potential interactions with various protein receptors (Algieri et al., 2022).
Properties
IUPAC Name |
4-(1-benzyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5/c1-2-4-15(5-3-1)14-24-19(17-8-12-21-13-9-17)22-18(23-24)16-6-10-20-11-7-16/h1-13H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IITGLCXOYVZAHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=NC(=N2)C3=CC=NC=C3)C4=CC=NC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30605087 | |
Record name | 4,4'-(1-Benzyl-1H-1,2,4-triazole-3,5-diyl)dipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30605087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55391-37-2 | |
Record name | 4,4'-(1-Benzyl-1H-1,2,4-triazole-3,5-diyl)dipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30605087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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